molecular formula C17H17NO5S B5824495 methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate

methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate

Cat. No.: B5824495
M. Wt: 347.4 g/mol
InChI Key: GHRNDVBYYRFTEX-UHFFFAOYSA-N
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Description

Methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate is an organic compound with the molecular formula C17H17NO5S and a molecular weight of 347.39 g/mol . This compound is characterized by the presence of a benzoate ester group, a benzylsulfonyl group, and an acetylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to form the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The acetylamino group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog with similar ester functionality but lacking the benzylsulfonyl and acetylamino groups.

    Benzylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents on the benzene ring.

Uniqueness: Methyl 4-{[(benzylsulfonyl)acetyl]amino}benzoate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and biological applications .

Properties

IUPAC Name

methyl 4-[(2-benzylsulfonylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-17(20)14-7-9-15(10-8-14)18-16(19)12-24(21,22)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRNDVBYYRFTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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